molecular formula C5H3BrClN B1276723 2-Bromo-3-chloropyridine CAS No. 96424-68-9

2-Bromo-3-chloropyridine

Cat. No. B1276723
CAS RN: 96424-68-9
M. Wt: 192.44 g/mol
InChI Key: GOHBBINNYAWQGO-UHFFFAOYSA-N
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Description

2-Bromo-3-chloropyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of various organic compounds. It is characterized by the presence of a bromine atom at the second position and a chlorine atom at the third position on the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of 2-Bromo-3-chloropyridine and its derivatives can be achieved through various methods. For instance, the Heck coupling of bromo-chloro-iodopyridines with protected deoxyribose glycal has been used to prepare 2,6-disubstituted pyridin-3-yl deoxyribonucleosides . Additionally, the selective introduction of a silicon linker to 2-chloro-5-bromopyridine on polystyrene demonstrates an efficient approach to creating a useful scaffold for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chloropyridine-related compounds has been extensively studied using techniques such as X-ray diffraction, spectroscopy, and computational methods. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction data . Similarly, density functional theory calculations have been employed to study the structure and vibrational spectra of halogenated pyridines, providing insights into the effects of halogen substitution on the pyridine ring .

Chemical Reactions Analysis

2-Bromo-3-chloropyridine undergoes various chemical reactions that are crucial for the synthesis of complex molecules. For instance, a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction with sodium methanethiolate has been used to obtain bromo(methylthio)pyridines, which are key precursors for the synthesis of thienopyridines . Additionally, Pd-catalyzed cross-coupling reactions have been utilized to selectively arylate bromo-chlorophenyl derivatives, demonstrating the compound's versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-chloropyridine and its derivatives are influenced by the presence of halogen atoms on the pyridine ring. The infrared and Raman spectra of halopyridines have been assigned, and computational studies have shown excellent agreement with experimental values, indicating the impact of halogen substitution on the molecular properties . Furthermore, the crystal structure analysis reveals the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability of the crystalline form .

Scientific Research Applications

  • Agrochemicals

    • Summary of Application : 2-Bromo-3-chloropyridine can be used in the synthesis of agrochemicals .
    • Results or Outcomes : The results would be the successful synthesis of various agrochemicals .
  • Pharmaceuticals

    • Summary of Application : This compound can also be used in the synthesis of pharmaceuticals .
    • Results or Outcomes : The results would be the successful synthesis of various pharmaceuticals .
  • Dyestuff Fields

    • Summary of Application : 2-Bromo-3-chloropyridine is used in the dyestuff industry .
    • Results or Outcomes : The results would be the successful synthesis of various dyes .
  • Synthesis of Halopyridinylboronic Acids and Esters

    • Summary of Application : 2-Bromo-3-chloropyridine can be used in the synthesis of novel halopyridinylboronic acids and esters .
    • Results or Outcomes : The results would be the successful synthesis of various halopyridinylboronic acids and esters .
  • Synthesis of Fungicides and Insecticides

    • Summary of Application : 2-Chloropyridine, a similar compound to 2-Bromo-3-chloropyridine, is used to generate fungicides and insecticides .
    • Results or Outcomes : The results would be the successful synthesis of various fungicides and insecticides .
  • Synthesis of Acetylenic Dipyridone

    • Summary of Application : 3-Bromo-2-chloropyridine, a compound similar to 2-Bromo-3-chloropyridine, can be used in the synthesis of acetylenic dipyridone .
    • Results or Outcomes : The results would be the successful synthesis of acetylenic dipyridone .
  • Synthesis of 3-Ethynyl-2-(phenylmethoxy)-pyridine

    • Summary of Application : 3-Bromo-2-chloropyridine can also be used in the synthesis of 3-ethynyl-2-(phenylmethoxy)-pyridine .
    • Results or Outcomes : The results would be the successful synthesis of 3-ethynyl-2-(phenylmethoxy)-pyridine .

properties

IUPAC Name

2-bromo-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHBBINNYAWQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426820
Record name 2-Bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloropyridine

CAS RN

96424-68-9
Record name 2-Bromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-chloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
M Schlosser, F Cottet - European Journal of Organic Chemistry, 2002 - Wiley Online Library
… and 3,5-dibromopyridine did not react at all whereas the treatment of 2,3-dichloro- and 2,5-dichloropyridine with bromo- or iodotrimethylsilane afforded 2-bromo-3-chloropyridine or 3-…
A Begouin, D Peixoto, MJRP Queiroz - Synthesis, 2013 - thieme-connect.com
… Nevertheless starting from 2-bromo-3-chloropyridine, only the 3-chloro-2-(methylthio)pyridine (3) was obtained (Scheme [2]). The presence of the fluorine atom in the 3-position allows …
Number of citations: 5 www.thieme-connect.com
D Peixoto, A Begouin, MJRP Queiroz - Tetrahedron, 2012 - Elsevier
… In our case, product 55 was synthesized from the commercially available 2-bromo-3-chloropyridine also in three steps in a better total yield (40% through the one-pot procedure for …
Number of citations: 22 www.sciencedirect.com
JF Campos, MJRP Queiroz… - ChemistrySelect, 2017 - Wiley Online Library
… The latter were synthesized in a two-step one-pot procedure by Pd/Cu catalyzed Sonogashira coupling of 2-bromo-3-chloropyridine or 2,3-dichloropyrazine with phenylacetylene, …
JS Dhau, A Singh, Y Kasetti, S Bhatia, PV Bharatam… - Tetrahedron, 2013 - Elsevier
The BF 3 -directed lithiation of 3-chloro- and 3-bromopyridine (1a and 1b, respectively) has been investigated. The reactions of 3-chloro- or 3-bromopyridine–BF 3 adduct with LDA (1.3/…
Number of citations: 16 www.sciencedirect.com
HJ den Hertog - Recueil des Travaux Chimiques des Pays‐Bas, 1945 - Wiley Online Library
… , the substance with melting point 11 2.5-1 13.5" should be 2-amino.f-bromo-3-chloropyridine (XX) , that with melting point 168.5-169.5" 4-amino-2-bromo3-chloropyridine (XIX). An …
Number of citations: 0 onlinelibrary.wiley.com
D Hebel, S Rozen - The Journal of Organic Chemistry, 1991 - ACS Publications
… Thus, for example, 3chloropyridine (12) was converted in high yieldto 2bromo-3-chloropyridine (27) with no detectable formation of the 6-bromo derivative. …
Number of citations: 65 pubs.acs.org
WS Saari, W Halczenko, JR Huff… - Journal of medicinal …, 1984 - ACS Publications
… c Intermediate 2-bromo-3-chloropyridine prepared by method of Maki andTakahashi.21 d Sesqui hydrogen tartrate. Intermediate 2-bromo-3-methylpyridine prepared by diazotization22 …
Number of citations: 11 pubs.acs.org
A Heim-Riether - Synthesis, 2008 - thieme-connect.com
… In case of the pyridine analogue 21, the corresponding aldehyde precursor could not be prepared from 2-bromo-3-chloropyridine (18) and allyl alcohol (15). We decided to revisit our …
Number of citations: 5 www.thieme-connect.com
MA El Ain, M Puiatti, ME Budén - European Journal of Organic …, 2022 - Wiley Online Library
… N 4 ,N 4 ′-bis(3-chloropyridin-2-yl)-[1,1′-biphenyl]-4,4′-diamine (5 g) Titled compound was obtained according to Method B from benzidine and 2-bromo-3-chloropyridine, and …

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